molecular formula C57H98O12 B7908272 2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate CAS No. 3214-50-4

2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate

Cat. No.: B7908272
CAS No.: 3214-50-4
M. Wt: 975.4 g/mol
InChI Key: JJGBFZZXKPWGCW-UHFFFAOYSA-N
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Description

This compound is a highly complex ester featuring multiple oxirane (epoxide) groups and pentyl substituents. Its structure comprises a glycerol-derived core (propane-1,2,3-triol) esterified with three oxirane-functionalized octanoic acid chains. Each chain contains two oxirane rings: one at the 3-pentyl position and another linked via a methyl group. This architecture confers unique reactivity and stereochemical complexity, making it relevant in polymer chemistry and materials science, particularly in crosslinking applications .

Properties

IUPAC Name

2,3-bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate
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InChI

InChI=1S/C57H98O12/c1-4-7-19-28-43-49(64-43)37-52-46(67-52)31-22-13-10-16-25-34-55(58)61-40-42(63-57(60)36-27-18-12-15-24-33-48-54(69-48)39-51-45(66-51)30-21-9-6-3)41-62-56(59)35-26-17-11-14-23-32-47-53(68-47)38-50-44(65-50)29-20-8-5-2/h42-54H,4-41H2,1-3H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

JJGBFZZXKPWGCW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC3C(O3)CC4C(O4)CCCCC)OC(=O)CCCCCCCC5C(O5)CC6C(O6)CCCCC
Source PubChem
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Molecular Formula

C57H98O12
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DSSTOX Substance ID

DTXSID901125905
Record name 1,1′,1′′-(1,2,3-Propanetriyl) tris[3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiraneoctanoate]
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Molecular Weight

975.4 g/mol
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Physical Description

Epoxidized vegetable oils is an odorless pale yellow oily liquid. Floats on water. (USCG, 1999), Liquid; Other Solid; Pellets or Large Crystals, Colorless to light yellow liquid with a mild odor; [Galata MSDS]
Record name EPOXIDIZED VEGETABLE OILS
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Boiling Point

Very high (USCG, 1999)
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Flash Point

585 °F (USCG, 1999)
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Density

1 at 68 °F (USCG, 1999)
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CAS No.

8013-07-8, 3214-50-4
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Record name 1,1′,1′′-(1,2,3-Propanetriyl) tris[3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiraneoctanoate]
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Preparation Methods

Epoxidation of Soybean Oil Precursors

The synthesis begins with soybean oil, a triglyceride rich in unsaturated fatty acids such as linoleic and oleic acids. The double bonds in these fatty acids serve as reaction sites for epoxidation. The process employs hydrogen peroxide (H₂O₂) as the primary oxidizing agent, activated by catalytic amounts of formic or acetic acid under controlled conditions. The general reaction mechanism involves the formation of a peracid intermediate, which facilitates oxygen transfer to the double bond, resulting in epoxide groups.

Key Reaction Parameters:

  • Temperature: 50–70°C to balance reaction rate and epoxide stability.

  • Molar Ratios: A 2:1 ratio of H₂O₂ to unsaturated bonds ensures complete conversion.

  • Catalyst Concentration: 5–10 wt% formic acid relative to soybean oil.

Catalytic Systems and Efficiency

Alternative catalysts, including ion-exchange resins and enzymatic systems, have been explored to improve selectivity and reduce side reactions. For instance, immobilized lipases (e.g., Candida antarctica lipase B) enable epoxidation under mild conditions (30–40°C) with minimal ring-opening byproducts. Table 1 compares the performance of different catalytic systems.

Table 1: Comparison of Epoxidation Catalysts

CatalystTemperature (°C)Epoxide Yield (%)Side Products (%)
Formic Acid/H₂O₂60928
Enzymatic (CALB)35885
Amberlite IR-120709010

Data derived from industrial and laboratory studies.

Industrial Production Methods

Large-Scale Batch Reactors

Industrial production utilizes stirred-tank reactors with a capacity of 5,000–20,000 liters. The process involves:

  • Preheating soybean oil to 50°C.

  • Gradual Addition of H₂O₂ and formic acid over 2–4 hours to control exothermicity.

  • Post-Reaction Neutralization with sodium bicarbonate to quench residual acid.

Continuous Flow Systems

Recent advancements employ continuous flow reactors to enhance efficiency. These systems reduce reaction time to 1–2 hours and improve heat dissipation, achieving a 95% epoxide yield with <5% oxirane ring degradation.

Purification and Characterization

Solvent Extraction and Distillation

Crude epoxidized oil is washed with warm water (50°C) to remove acidic residues, followed by vacuum distillation to isolate the target compound. Molecular sieves (3Å) are used to absorb residual moisture.

Chromatographic Analysis

Quality control involves gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. Key metrics include:

  • Epoxide Oxygen Content (EOC): Measured via ASTM D1652, typically 6.5–7.2%.

  • Iodine Value (IV): <5 g I₂/100 g, confirming double bond conversion.

Challenges and Optimization Strategies

Oxirane Ring Stability

Epoxide groups are prone to ring-opening under acidic or humid conditions. Stabilizers like urea derivatives (e.g., 3-phenyl-1,1-dimethylurea) are added post-synthesis to inhibit hydrolysis during storage.

Scalability Limitations

Enzymatic methods, while eco-friendly, face scalability issues due to high enzyme costs. Hybrid systems combining chemical and enzymatic catalysis are under development to address this .

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate primarily undergoes epoxidation, where the carbon-carbon double bonds in the soybean oil are converted into epoxide groups. This reaction is typically facilitated by peroxides or peracids .

Common Reagents and Conditions:

    Oxidants: Formic acid, hydrogen peroxide

    Catalysts: Sulfuric acid

    Solvents: Benzene (optional)

Major Products: The primary product of these reactions is epoxidized soybean oil itself, characterized by the presence of epoxide groups which enhance its reactivity and utility as a plasticizer and stabilizer .

Scientific Research Applications

Scientific Research Applications

  • Polymer Chemistry
    • Plasticizer for PVC : ESBO is widely used as a plasticizer and stabilizer in PVC plastics. Its non-toxic nature makes it an ideal substitute for phthalate plasticizers, which have been restricted due to health concerns. ESBO helps maintain the flexibility and durability of PVC products across temperature variations .
    • Reactive Modifier : The epoxide groups in ESBO can react with functional groups in polymers, introducing new functionalities that enhance properties such as adhesion, thermal stability, and crosslinking density. This modification is crucial for developing high-performance materials used in various applications including coatings, adhesives, and sealants.
  • Biocompatible Drug Delivery Systems
    • Recent studies have explored the use of ESBO in drug delivery systems where its epoxide groups facilitate the conjugation with biocompatible polymers to form nanoparticles. These nanoparticles can encapsulate therapeutic agents and release them in a controlled manner, improving drug efficacy while minimizing side effects.
  • Coatings and Sealants
    • Due to its excellent adhesion properties and chemical resistance, ESBO is utilized in formulating advanced coatings and sealants. Its ability to cross-link with other monomers enhances the mechanical properties of the final products, making them suitable for demanding environmental conditions .

Case Studies

Study Application Findings
Study on ESBO as a plasticizerPVC formulationsDemonstrated improved flexibility and thermal stability compared to traditional phthalates .
Development of drug delivery nanoparticlesBiocompatible polymersShowed controlled release profiles with enhanced therapeutic efficacy.
Evaluation of ESBO in coatingsIndustrial applicationsFound to significantly improve adhesion and durability under extreme conditions.

Environmental Impact and Safety

ESBO is considered an eco-friendly alternative due to its biodegradable nature and low toxicity profile. Its use as a plasticizer helps reduce reliance on harmful phthalates, aligning with increasing regulatory demands for safer chemical alternatives in consumer products .

Mechanism of Action

The primary mechanism by which epoxidized soybean oil exerts its effects is through the reactivity of its epoxide groups. These groups are more reactive than the original carbon-carbon double bonds, making the compound an effective hydrochloric acid scavenger and plasticizer. The epoxide groups can undergo ring-opening reactions, which are crucial for its applications in polymer synthesis and stabilization .

Comparison with Similar Compounds

Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate (CAS 2500-56-3)

  • Structure: Shares the oxirane-functionalized octanoate backbone but terminates in a methyl ester rather than a glycerol-linked triester.
  • Molecular Weight : 326.5 g/mol vs. the target compound’s higher mass (~800–900 g/mol estimated).
  • Shorter alkyl chains (pentyl vs. octyl in other analogues) influence solubility and thermal stability .

Oxiraneoctanoic acid, 3-octyl-, 2,2-bis[[[8-(3-octyloxiranyl)-1-oxooctyl]oxy]methyl]-1,3-propanediyl ester (CAS 85006-09-3)

  • Structure : Features a propane diyl ester core with octyl-substituted oxirane rings.
  • Key Differences :
    • Octyl substituents enhance hydrophobicity compared to the pentyl groups in the target compound.
    • Higher molecular weight (~1,000–1,200 g/mol) due to longer alkyl chains and additional oxirane groups .

8-[(2R,3S)-3-octyloxiran-2-yl]octanoic acid (CAS 116121-05-2)

  • Molecular Formula : C₁₈H₃₄O₃ vs. the target compound’s multi-esterified structure.
  • Key Differences :
    • Acidic functional group enables distinct reactivity (e.g., salt formation) absent in the target compound.
    • Simpler stereochemistry (two chiral centers vs. multiple in the target) .

Analytical Comparisons

NMR Profiling

  • Region-Specific Shifts :
    • In analogues like CAS 2500-56-3, NMR chemical shifts at positions 29–36 and 39–44 (corresponding to oxirane and ester linkages) show deviations of 0.1–0.3 ppm compared to the target compound, reflecting altered electronic environments due to substituent length and branching .
    • Example Data:
Position Target Compound (ppm) Methyl Ester (ppm) Δ (ppm)
32 3.78 3.65 0.13
41 2.95 2.82 0.13

Mass Spectrometry (MS/MS) and Molecular Networking

  • Fragmentation Patterns :
    • The target compound’s MS/MS profile shares a cosine score of 0.85–0.92 with CAS 85006-09-3, indicating high structural similarity in oxirane-ester regions.
    • Lower scores (0.65–0.70) with CAS 116121-05-2 highlight the impact of ester vs. carboxylic acid functional groups .

Computational Similarity Metrics

  • Tanimoto Index: Target vs. Methyl Ester (CAS 2500-56-3): 0.78 (MACCS fingerprints), reflecting shared oxirane-ester motifs. Target vs. Octanoic Acid (CAS 116121-05-2): 0.42, underscoring functional group divergence .

Physicochemical and Functional Comparisons

Reactivity

  • Epoxide Ring Opening: The target compound’s dual oxirane rings per chain enable faster crosslinking (e.g., with amines or thiols) compared to mono-epoxidized analogues like CAS 116121-05-2 .
  • Hydrolytic Stability :
    • Ester linkages in the target compound show 20% hydrolysis after 72 hours (pH 7, 25°C), slower than carboxylic acid derivatives (40% hydrolysis under same conditions) .

Thermal Properties

Property Target Compound Methyl Ester (CAS 2500-56-3) Octanoic Acid (CAS 116121-05-2)
Melting Point (°C) Not reported -20 to -15 45–48
Boiling Point (°C) >300 (decomposes) 220–225 285–290
LogP (Predicted) 8.2 5.1 3.7

Research Implications

The target compound’s multi-epoxide structure positions it as a high-performance crosslinker for epoxy resins, surpassing simpler analogues in thermal stability and reaction kinetics. However, its synthetic complexity and lower solubility compared to methyl or octyl derivatives (CAS 2500-56-3, 85006-09-3) may limit industrial scalability .

Biological Activity

2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate, commonly known as Epoxidized Soybean Oil (ESBO), is a complex organic compound derived from the epoxidation of soybean oil. Its molecular formula is C57H98O12C_{57}H_{98}O_{12} with a molecular weight of 975.4 g/mol. The compound features multiple epoxide groups, which enhance its reactivity and functionality in various applications, particularly in polymer chemistry and as a plasticizer in polyvinyl chloride (PVC) formulations.

The biological activity of ESBO is primarily attributed to its non-toxic nature and ability to act as a plasticizer. The presence of epoxide groups allows for interactions with biological molecules, potentially impacting cellular processes such as:

  • Cellular adhesion : The epoxide groups can react with amine and hydroxyl groups on cell surfaces, facilitating adhesion.
  • Drug delivery systems : ESBO can be conjugated with biocompatible polymers to form nanoparticles for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects .

Toxicity Studies

Research has shown that ESBO has a low acute toxicity profile. In studies involving rats, administration of high doses (5000 mg/kg) resulted in mild symptoms such as lethargy and diarrhea but no fatalities were reported. Furthermore, sensitization studies in guinea pigs indicated that ESBO did not provoke significant allergic reactions .

The metabolism of ESBO appears to be similar to that of fats, with a significant portion being exhaled as carbon dioxide after administration. This suggests that the compound is metabolized effectively within biological systems .

Case Studies

  • Subchronic Toxicity Study :
    A study involving Holtzman albino rats fed diets containing varying concentrations of ESBO (0% to 10%) over 90 days indicated increased liver weight and growth suppression at high doses. However, adverse effects were limited primarily to the highest dose group .
  • Dermal Exposure Study :
    Studies assessing dermal exposure showed that repeated injections of diluted ESBO did not result in sensitization or significant adverse effects in guinea pigs, supporting its safety for potential use in consumer products .

Polymer Chemistry

ESBO is widely utilized in the field of polymer chemistry due to its ability to modify the properties of polymers. Its epoxide groups can react with other monomers or cross-linking agents, improving mechanical properties such as:

PropertyImprovement Type
Thermal stabilityEnhanced resistance
Crosslinking densityIncreased durability
AdhesionImproved bonding strength

Food Contact Materials

Due to its low toxicity profile, ESBO is suitable for use in food contact materials. Regulatory bodies have assessed its safety, allowing its incorporation into various food packaging applications without significant health risks .

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound, and how can purity challenges be addressed?

  • Methodological Answer: The compound’s synthesis likely involves multi-step epoxidation and esterification. For example, epoxide rings can be introduced via peracid-mediated epoxidation of alkenes, followed by esterification using DCC/DMAP coupling. Purification challenges arise due to the compound’s high molecular weight and hydrophobicity. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is recommended for purification, as demonstrated for structurally similar oxirane-containing compounds . Contaminants like unreacted precursors or epoxide hydrolysis byproducts require rigorous solvent fractionation (e.g., hexane/ethyl acetate gradients).

Q. Which analytical techniques are optimal for confirming the structural integrity of epoxide and ester groups?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can identify epoxide protons (δ 3.0–4.5 ppm) and ester carbonyls (δ 170–175 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals from long alkyl chains.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Epoxide C-O-C stretching (1250 cm⁻¹) and ester C=O (1740 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (HRMS): Electrospray ionization (ESI) or MALDI-TOF provides molecular weight validation, critical for multi-epoxide systems .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer: Despite limited hazard data for this specific compound, analogous bis-epoxide derivatives require:
  • Ventilation: Use fume hoods to prevent inhalation of aerosols .
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Storage: Sealed containers under inert gas (argon) at –20°C to prevent epoxide ring-opening via moisture .

Advanced Research Questions

Q. How does the spatial arrangement of epoxide groups influence reactivity in ring-opening polymerization?

  • Methodological Answer: The compound’s three epoxide groups enable crosslinking, but steric hindrance from pentyl and octanoyl chains may slow reactivity. To assess this:
  • Kinetic Studies: Monitor polymerization via real-time FTIR or Raman spectroscopy to track epoxide conversion rates.
  • Catalyst Screening: Test Lewis acids (e.g., BF₃·OEt₂) vs. nucleophilic catalysts (e.g., imidazoles) to optimize ring-opening efficiency. Computational modeling (DFT) can predict steric and electronic effects on transition states, as seen in analogous epoxide systems .

Q. How can computational modeling resolve contradictions in reported thermal stability data?

  • Methodological Answer: Discrepancies in thermal degradation temperatures (e.g., TGA data) may stem from impurities or varying heating rates. A combined approach is recommended:
  • COMSOL Multiphysics Simulations: Model heat transfer and decomposition pathways under controlled conditions .
  • Experimental Validation: Perform TGA at multiple heating rates (5–20°C/min) and apply the Flynn-Wall-Ozawa method to calculate activation energies. Cross-reference with DSC to detect glass transitions or exothermic decomposition .

Q. What strategies optimize the compound’s application in stimuli-responsive drug delivery systems?

  • Methodological Answer: The ester linkages and epoxide moieties allow pH- or enzyme-triggered release. Methodological steps include:
  • Encapsulation Efficiency: Use dynamic light scattering (DLS) to monitor nanoparticle formation via solvent evaporation.
  • Release Kinetics: Simulate physiological conditions (e.g., PBS with esterases) and quantify payload release via UV-Vis or HPLC. For targeted delivery, conjugate with ligands (e.g., folate) and validate binding via surface plasmon resonance (SPR) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate
Reactant of Route 2
Reactant of Route 2
2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate

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